

An In-depth Technical Guide to Temposil (Citrated Calcium Carbimide)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Temposil, the trade name for citrated calcium carbimide, is a therapeutic agent primarily used in the management of alcohol use disorder.[1][2] Its pharmacological effect is similar to that of disulfiram, acting as an alcohol deterrent by inducing an unpleasant physiological reaction upon the consumption of alcohol.[1][2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacokinetics, and clinical application of **Temposil**, with a focus on the technical details relevant to researchers and drug development professionals.

Chemical Structure and Properties

Temposil is the citrate salt of calcium carbimide, a formulation designed to enhance the stability and bioavailability of the active compound.[1] The active moiety, the carbimide anion (more commonly referred to as cyanamide), is responsible for its pharmacological activity.

Chemical Name: Citrated Calcium Carbimide[1] IUPAC Name: calcium;2-hydroxypropane-1,2,3-tricarboxylate;cyanamide[2] CAS Number: 8013-88-5 (citrated salt); 156-62-7 (calcium carbimide)[2] Molecular Formula: C₈H₁₂CaN₂O₇[2] Molecular Weight: 292.27 g/mol

The chemical structure of citrated calcium carbimide consists of a calcium ion (Ca^{2+}), a citrate anion, and the cyanamide anion (CN_2^{2-}). The citrate is incorporated to create a more stable



and soluble salt form of calcium carbimide.

Mechanism of Action

The primary mechanism of action of **Temposil** is the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[1][3][4] ALDH is a critical enzyme in the metabolic pathway of alcohol.

Signaling Pathway: Inhibition of Alcohol Metabolism

When alcohol (ethanol) is consumed, it is first metabolized in the liver by alcohol dehydrogenase (ADH) to acetaldehyde. Acetaldehyde is a toxic compound responsible for many of the adverse effects of alcohol consumption. Subsequently, aldehyde dehydrogenase rapidly metabolizes acetaldehyde to non-toxic acetate.

Temposil acts as a potent inhibitor of ALDH.[3][4] By blocking this enzyme, the consumption of even small amounts of alcohol leads to a rapid accumulation of acetaldehyde in the blood.[1][3] This buildup of acetaldehyde is responsible for the characteristic "disulfiram-like reaction," which includes symptoms such as flushing, headache, nausea, vomiting, tachycardia, and hypotension.[1][2] The aversive nature of this reaction is the basis for its therapeutic use in deterring alcohol consumption.

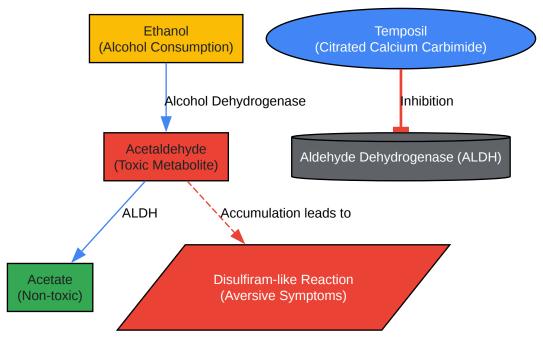


Figure 1: Mechanism of Action of Temposil in Alcohol Metabolism



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Data Presentation

Pharmacokinetic Parameters of Oral Citrated Calcium

Carbimide in Humans

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	10.5 - 15.5 min	[5]
Elimination Half-Life (t½)	39 - 75 min	[5]
Oral Bioavailability	53% - 70%	[5]
Peak Plasma Concentration (Cmax) at 1.5 mg/kg	1.65 μg/mL	[3]
Area Under the Curve (AUC) at 1.5 mg/kg	77.86 μg⋅min/mL	[3]

Effect of Temposil on Blood Acetaldehyde Levels After

Ethanol Consumption

Condition	Blood Acetaldehyde Level (μΜ)	Reference
Ethanol Consumption without Temposil	1.7 - 6.5	[3]
Ethanol Consumption with Temposil	40 - 242	[3]

Experimental Protocols Synthesis of Citrated Calcium Carbimide



A detailed, publicly available, step-by-step protocol for the synthesis of the specific citrated salt formulation of calcium carbimide (**Temposil**) is not readily found in the scientific literature. However, the general manufacturing process for calcium cyanamide (the active component) involves three main steps:

- Production of lime by heating high-grade limestone.
- Synthesis of calcium carbide from lime and coke in an electric furnace.
- Synthesis of calcium cyanamide from calcium carbide and nitrogen at high temperatures (900-1000 °C).[3]

The citrated form is then prepared by reacting calcium cyanamide with citric acid. One source mentions that citrated calcium carbimide is a mixture of two parts citric acid to one part calcium carbimide.[1]

Analytical Methodology: HPLC for Calcium Cyanamide

A high-performance liquid chromatographic (HPLC) method has been developed for the analysis of calcium cyanamide in bulk material and dosage forms.[6]

- Derivatization: Calcium cyanamide in samples is converted into dansyl cyanamide.[6]
- Column: A μBondapak C18 column is used.[6]
- Mobile Phase: The mobile phase consists of 0.01 M sodium phosphate (pH 6.3) and acetonitrile in a 75:25 (v/v) ratio.[6]
- Validation: The method has been validated for linearity, specificity, accuracy, and reproducibility.[6]

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

A general spectrophotometric method for assaying ALDH activity can be adapted to evaluate the inhibitory effects of **Temposil**.[7][8]

Foundational & Exploratory





Principle: The activity of ALDH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the conversion of NAD+ to NADH in the presence of an aldehyde substrate (e.g., propionaldehyde).[7]

Procedure:

- Prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.4), NAD+, and the aldehyde substrate.
- Add the ALDH enzyme to the reaction mixture.
- To test for inhibition, pre-incubate the enzyme with varying concentrations of **Temposil** before adding the substrate.
- Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
- Considerations: It is important to include a substrate blank (containing NAD+ and the aldehyde without the enzyme) to account for any non-enzymatic increase in absorbance.[7]



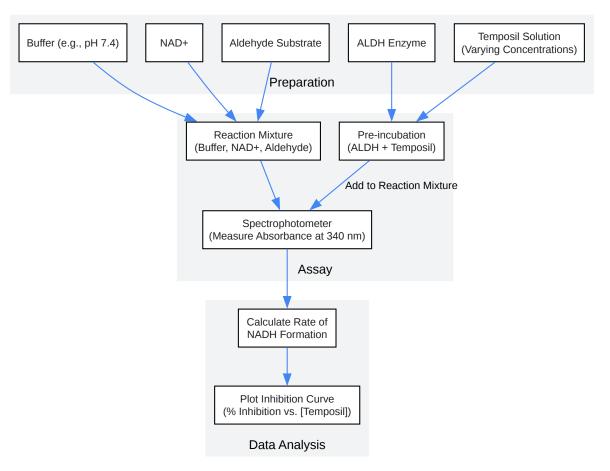


Figure 2: Experimental Workflow for In Vitro ALDH Inhibition Assay

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Figure 2: Experimental Workflow for In Vitro ALDH Inhibition Assay

Clinical Considerations Dosage and Administration

In Canada, **Temposil** is available in 50 mg tablets. The typical dosage is 50 or 100 mg every twelve hours. It is crucial that the medication is not administered to an intoxicated patient, and it is recommended to wait at least 36 hours after the last alcoholic drink.[1]



Drug Interactions

Temposil may inhibit the metabolism of other drugs, such as phenytoin (which is metabolized by CYP2C19).[9] Co-administration with other medications that can cause a disulfiram-like reaction (e.g., certain antibiotics) should be done with caution.[9]

Toxicity

The hepatotoxic potential of calcium carbimide is considered to be less than that of disulfiram. [9] However, there have been case reports of liver damage associated with its use.[9] Therefore, monitoring of liver function is advisable during treatment.

Conclusion

Temposil (citrated calcium carbimide) is an effective aversive agent for the treatment of alcohol use disorder. Its mechanism of action through the inhibition of aldehyde dehydrogenase is well-established. This guide has provided a technical overview of its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. Further research into detailed synthesis protocols and a broader range of clinical data will continue to enhance our understanding and application of this therapeutic agent.

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